

CAS number and properties of Barium metasilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium silicate*

Cat. No.: *B083349*

[Get Quote](#)

An In-depth Technical Guide to Barium Metasilicate

This technical guide provides a comprehensive overview of Barium metasilicate (BaSiO_3), focusing on its chemical and physical properties, safety information, and common experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Identification and Properties

Barium metasilicate is an inorganic compound with the chemical formula BaSiO_3 .^[1] It is also referred to by other names such as **Barium silicate**, Barium silicon oxide, and Silicic acid, barium salt (1:1).^{[2][3][4]} The primary CAS number for Barium metasilicate is 13255-26-0.^{[2][3][5]}

Physical and Chemical Properties

Barium metasilicate typically appears as a white powder or colorless monoclinic crystals.^{[1][2]} It is generally insoluble in water but soluble in acids.^{[2][3][4][6]} The compound is known to be dimorphic; the α - BaSiO_3 form is stable below approximately 990°C, while the β - BaSiO_3 form appears at temperatures above 1000°C.^{[3][4]}

A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Formula	BaSiO_3 (or BaO_3Si)
Molecular Weight	213.41 g/mol [2] [7] [8]
Exact Mass	213.867 g/mol [2] [7] [8]
CAS Number	13255-26-0 [2] [3] [5] [6] [7]
EC Number	236-245-7 [2] [7]
Melting Point	1604 °C [1] [2] [3] [6]
Density	1.67 g/cm ³ [2] [6] [9] or 4.399 g/cm ³ [1]
Appearance	White powder or colorless monoclinic crystals [1] [2] [10]
Water Solubility	0.12 g/100 g at 20°C; generally cited as insoluble [1] [3] [6]
Solubility	Soluble in acids [2] [3] [4] [6]
Refractive Index	1.67 [3] [6]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-1617 kJ/mol (s, 298.15 K) [1]
Standard Molar Entropy (S°)	110 J/(mol·K) (s, 298.15 K) [1]
Molar Heat Capacity (C_p)	90 J/(mol·K) (s, 298.15 K) [1]

Note: Discrepancies in reported density may be due to different crystalline forms or measurement conditions.

Toxicological and Safety Information

Barium metasilicate is classified as harmful and requires careful handling. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[\[7\]](#)[\[8\]](#)[\[11\]](#) Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[\[7\]](#)[\[12\]](#)

GHS Hazard and Precautionary Statements

The following table summarizes the key safety classifications for Barium metasilicate.

Type	Code	Description
Hazard Statement	H302	Harmful if swallowed.[8][11]
Hazard Statement	H332	Harmful if inhaled.[7][8][11]
Hazard Statement	H314	Causes severe skin burns and eye damage.[7][8][11]
Precautionary Statement	P260	Do not breathe dust.[2][13]
Precautionary Statement	P264	Wash skin thoroughly after handling.[2][13]
Precautionary Statement	P270	Do not eat, drink or smoke when using this product.[2][12]
Precautionary Statement	P280	Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][13]
Precautionary Statement	P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Precautionary Statement	P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][14]
Precautionary Statement	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
Precautionary Statement	P310	Immediately call a POISON CENTER or doctor/ physician.[7]
Precautionary Statement	P405	Store locked up.[2][13]

Precautionary Statement

P501

Dispose of contents/ container to an approved waste disposal plant.[\[2\]](#)[\[13\]](#)

Experimental Protocols

The synthesis of Barium metasilicate is often achieved through solid-state reactions at high temperatures. The following sections describe generalized protocols for its synthesis and characterization.

Generalized Protocol for Solid-State Synthesis

This method involves the high-temperature reaction between a barium source, typically barium carbonate (BaCO_3) or barium oxide (BaO), and a silica source (SiO_2).

Materials and Equipment:

- Barium carbonate (BaCO_3) or Barium oxide (BaO)
- Silicon dioxide (SiO_2)
- High-temperature furnace or kiln
- Ball mill or mortar and pestle
- Pellet press
- Alumina or platinum crucibles

Methodology:

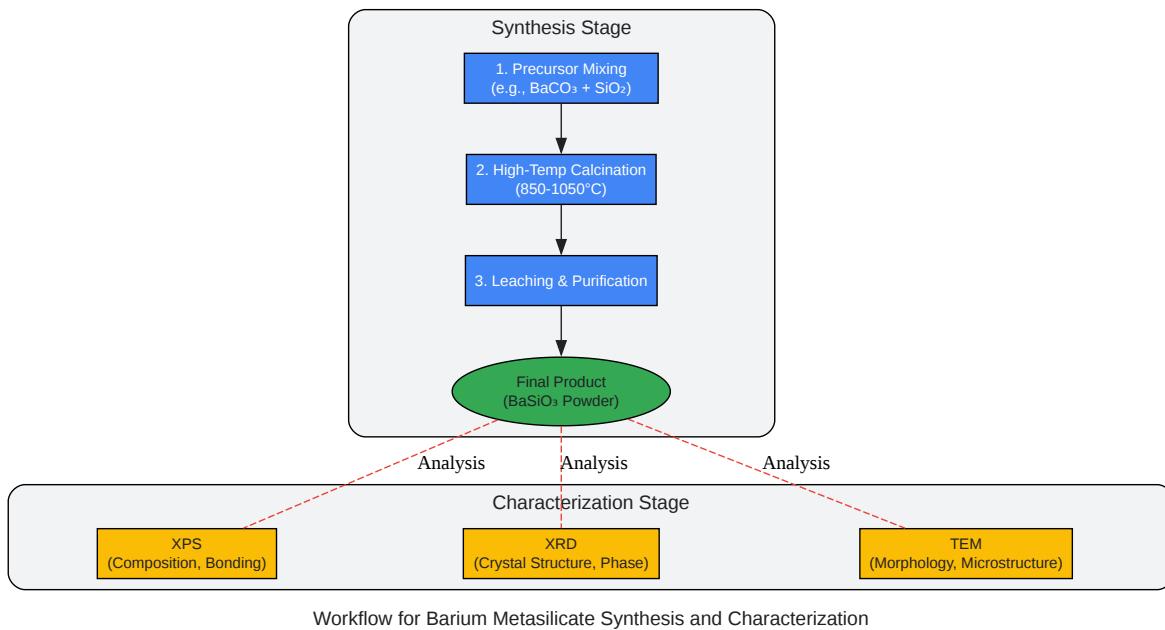
- Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the precursor powders (e.g., a 1:1 molar ratio of BaCO_3 and SiO_2).
- Homogenization: Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure a homogeneous mixture.

- Pelletization (Optional): Press the mixed powder into pellets using a pellet press. This step increases the contact area between reactant particles.
- Calcination: Place the powder or pellets in a crucible and heat in a high-temperature furnace. The reaction to form BaSiO_3 from BaCO_3 and SiO_2 typically occurs at temperatures between 850°C and 1050°C.[3][4] The overall reaction consists of two consecutive steps:
 - $2\text{BaCO}_3 + \text{SiO}_2 \rightarrow \text{BaSiO}_3 + \text{BaCO}_3 + \text{CO}_2$
 - $\text{BaSiO}_3 + \text{BaCO}_3 \rightarrow \text{Ba}_2\text{SiO}_4 + \text{CO}_2$
- Leaching and Purification: After calcination, the product may contain excess barium oxide. This can be leached out with water to recover barium hydroxide, leaving a residue of barium metasilicate.[15]
- Drying and Storage: The final Barium metasilicate product is dried and stored in a desiccator.

Protocol for Thin Film Elaboration and Characterization

Barium silicate thin films can be created for applications in integrated optics.[4] This process involves the deposition of barium onto a silicon oxide layer followed by annealing.

Materials and Equipment:


- Silicon wafer with a thermal oxide layer (SiO_2)
- Ultra-high vacuum (UHV) deposition chamber
- Barium source
- Annealing furnace
- X-ray Photoelectron Spectrometer (XPS)
- Secondary Ion Mass Spectrometer (SIMS)
- Transmission Electron Microscope (TEM)

Methodology:

- Deposition: Perform a room temperature deposition of barium onto the thermal silicon oxide layer in a UHV chamber.[16]
- Air Exposure (Optional): Expose the sample to air. This typically results in the formation of barium carbonate on the surface.[16]
- Annealing: Anneal the sample at a sufficiently high temperature (e.g., 575-975 K).[17] This step decomposes the carbonate and promotes the interdiffusion of barium with the SiO_2 layer, forming a **barium silicate** film.[16]
- Characterization:
 - XPS: Use in-situ XPS to analyze the chemical composition and bonding states of the film surface after deposition and after annealing.[16][17]
 - SIMS: Use ex-situ SIMS to obtain depth profiles of the elemental composition.[16]
 - TEM: Use ex-situ cross-sectional TEM to visualize the layered structure of the resulting silicate film.[16]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of Barium metasilicate powder.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for Barium metasilicate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. barium metasilicate [chemister.ru]
- 2. echemi.com [echemi.com]
- 3. BARIUM SILICATE | lookchem [lookchem.com]

- 4. BARIUM SILICATE | 13255-26-0 [chemicalbook.com]
- 5. Barium silicate, 99% pure | chemcraft.su [chemcraft.su]
- 6. chembk.com [chembk.com]
- 7. BARIUM SILICATE|13255-26-0 - MOLBASE Encyclopedia [m.molbase.com]
- 8. Barium silicate | BaO₃Si | CID 166725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. chemsavers.com [chemsavers.com]
- 11. chemical-label.com [chemical-label.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. US3018168A - Process for production of barium silicates containing water-soluble barium values from barite - Google Patents [patents.google.com]
- 16. Elaboration and characterization of barium silicate thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and properties of Barium metasilicate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083349#cas-number-and-properties-of-barium-metasilicate\]](https://www.benchchem.com/product/b083349#cas-number-and-properties-of-barium-metasilicate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com